Product packaging for 1-Oxa-8-azaspiro[4.5]decan-2-one(Cat. No.:CAS No. 167364-29-6)

1-Oxa-8-azaspiro[4.5]decan-2-one

Cat. No.: B176061
CAS No.: 167364-29-6
M. Wt: 155.19 g/mol
InChI Key: SEUNTAIZLCAWDW-UHFFFAOYSA-N
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Description

1-Oxa-8-azaspiro[4.5]decan-2-one is a synthetically versatile spirocyclic chemical scaffold with significant research value in medicinal chemistry and neuroscience. This core structure has been utilized in the design and synthesis of novel compounds for a range of biological targets. It serves as a key precursor for developing potent and selective ligands for sigma-1 receptors, which are implicated in neuropathic pain, psychiatric disorders, and as targets for positron emission tomography (PET) imaging agents . Historically, this scaffold was central to structure-activity studies that identified potent M1 muscarinic agonists. Research demonstrated that specific derivatives, such as the 2-ethyl and 3-methylene analogues, exhibit preferential affinity for M1 receptors over M2 receptors and show antiamnesic activity in preclinical models, highlighting its potential in Alzheimer's disease research . Beyond central nervous system targets, the 1-oxa-8-azaspiro[4.5]decane structure is a privileged framework in drug discovery, appearing in compounds investigated as fatty acid amide hydrolase (FAAH) inhibitors for the potential treatment of pain, anxiety, and urinary incontinence , and as inhibitors of PTPN11 (SHP2) for targeted cancer therapies . Its continued use in contemporary research underscores its utility as a critical building block for probing biological mechanisms and developing new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO2 B176061 1-Oxa-8-azaspiro[4.5]decan-2-one CAS No. 167364-29-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-oxa-8-azaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c10-7-1-2-8(11-7)3-5-9-6-4-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEUNTAIZLCAWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCNCC2)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50620717
Record name 1-Oxa-8-azaspiro[4.5]decan-2-one
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URL https://comptox.epa.gov/dashboard/DTXSID50620717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167364-29-6
Record name 1-Oxa-8-azaspiro[4.5]decan-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=167364-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-8-azaspiro[4.5]decan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50620717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Oxa 8 Azaspiro 4.5 Decan 2 One and Its Derivatives

Direct Synthesis Strategies of the 1-Oxa-8-azaspiro[4.5]decan-2-one Core

Direct approaches to the this compound skeleton often involve the formation of the spiro center through cyclization reactions. These methods are designed to be efficient, providing access to the core structure in a limited number of steps.

Reformatskii Reaction-Based Approaches to Spirolactones

The Reformatskii reaction is a well-established method for the formation of β-hydroxy esters, which can serve as key intermediates in the synthesis of spirolactones. organic-chemistry.org This reaction typically involves the use of an α-halo ester and a carbonyl compound in the presence of zinc metal. organic-chemistry.org In the context of this compound synthesis, a piperidin-4-one derivative can be reacted with an appropriate α-bromo ester and zinc. researchgate.net The resulting intermediate, a zinc alkoxide, can then be induced to cyclize upon treatment with acid to form the desired spirolactone. researchgate.net

The versatility of the Reformatskii reaction allows for the use of various substituted piperidin-4-ones and α-halo esters, enabling the synthesis of a range of this compound derivatives. The reaction conditions are generally mild, and the scope of the reaction is broad. organic-chemistry.org

Table 1: Examples of Reformatskii Reaction-Based Synthesis

Piperidin-4-one Derivative α-Halo Ester Product Reference
Substituted Piperidin-4-ones Ethyl bromomethacrylate 7,9-Diphenyl-3-methylene-1-oxa-8-azaspiro(4.5)decan-2-one researchgate.net

Cyclization Reactions in the Formation of the Spiro[4.5]decane System

Various cyclization strategies are employed to construct the spiro[4.5]decane framework inherent to this compound. One notable method involves an iron-induced cyclization reaction. lookchem.com Another key synthetic step is iodocyclization, which has been used to prepare a wide variety of oxa-spirocyclic compounds. researchgate.net

Samarium(II) iodide has also been utilized to mediate cyclization reactions in the synthesis of azaspiranes with complete diastereocontrol. thieme-connect.com Additionally, rhodium (I) catalyzed dimerization of ene-vinylidenecyclopropanes can be employed to construct the spiro[4.5]decane skeleton. A new cyclization reaction of 2-(trimethylsilylmethyl)pentadienal has also been reported for the synthesis of the spiro[4.5]decane ring system. mindat.org

Continuous Flow Chemistry Applications in this compound Synthesis

Continuous flow chemistry has emerged as a powerful tool for the synthesis of complex molecules, including the this compound scaffold. acs.orgresearchgate.net This technology offers several advantages over traditional batch processes, such as improved reaction control, enhanced safety, and the potential for seamless multi-step synthesis. researchgate.net For instance, a continuous three-step flow process has been developed for the formation and reduction of an azide (B81097) intermediate, which is a precursor to a 1-oxa-8-azaspiro[4.5]decan-3-amine derivative. acs.orgx-mol.com

Flow chemistry can also be integrated with other technologies, such as biocatalysis, to achieve highly efficient and selective transformations. researchgate.netacs.org The use of immobilized reagents and scavengers in flow systems can simplify purification and allow for the telescoping of reaction sequences. researchgate.net

Asymmetric Synthesis of Enantiopure this compound Analogues

The development of asymmetric methods to synthesize enantiomerically pure this compound analogues is of great interest, as the stereochemistry of a molecule is often crucial for its biological activity.

Chiral Auxiliary-Mediated Strategies for Stereocontrol

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. numberanalytics.comresearchgate.net Once the desired stereocenter is established, the auxiliary is removed. This strategy has been successfully applied to the synthesis of various chiral molecules. numberanalytics.com

In the context of spirocyclic lactam synthesis, chiral auxiliaries can be attached to a precursor molecule to direct the facial selectivity of a key bond-forming reaction. While specific examples for this compound are not extensively detailed in the provided results, the general principles of chiral auxiliary-mediated synthesis are applicable. For example, chiral oxazolidinones have been used to control the stereochemistry of Diels-Alder reactions to form spirotetronates, a related class of spirocyclic compounds. academie-sciences.fr

Asymmetric Catalysis in Spirocyclic Lactam Formation

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis compared to the use of chiral auxiliaries. thieme-connect.comacs.orgnih.gov This strategy employs a chiral catalyst to control the stereochemical outcome of a reaction, with the catalyst being used in substoichiometric amounts.

Several catalytic asymmetric methods have been developed for the synthesis of spirocyclic lactams. These include:

Copper-Catalyzed Asymmetric Synthesis: A copper-catalyzed Kinugasa/Michael domino reaction of alkyne-tethered cyclohexadienones and nitrones has been used to produce spirocyclic β-lactams with high enantioselectivity. thieme-connect.com

N-Heterocyclic Carbene (NHC) Catalysis: NHC-catalyzed formal [2+4] annulation of aliphatic aldehydes with oxindole-derived α,β-unsaturated ketimines affords spirocyclic oxindole (B195798) δ-lactams in good yields and with excellent enantioselectivities. acs.org

Chiral Phosphoric Acid Catalysis: The desymmetrization of prochiral diesters using a chiral phosphoric acid catalyst can produce highly enantioenriched lactones, which can then be cyclized to form spirocycles. researchgate.net

Palladium-Catalyzed Double Michael Addition: A Pd(II)-catalyzed double 1,4-addition of an azlactone intermediate to a dienone has been used for the enantioselective formation of spirocyclic azlactones. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
1-Oxa-8-azaspiro[4.5]decan-3-amine
7,9-Diphenyl-3-methylene-1-oxa-8-azaspiro(4.5)decan-2-one
N-(1-aryl-3-oxo-2-azaspiro[3.5]nonan-2-yl)benzamides
Spirocyclic β-lactams
Spirocyclic oxindole δ-lactams
Spirocyclic azlactones
Spirotetronates
Chiral oxazolidinones
Piperidin-4-one
α-Bromo ester
β-Hydroxy ester
Alkyne-tethered cyclohexadienones
Nitrones
Aliphatic aldehydes
Oxindole-derived α,β-unsaturated ketimines
Prochiral diesters
Azlactone
Dienone
Ene-vinylidenecyclopropanes
2-(Trimethylsilylmethyl)pentadienal
Ethyl bromomethacrylate
Methyl 1-bromocyclohexanecarboxylate

Diastereoselective Approaches to this compound Frameworks

The stereochemistry of the spirocyclic core is crucial for its biological activity. Diastereoselective synthesis aims to control the three-dimensional arrangement of atoms at the stereocenters. One notable approach involves an intramolecular nitrone cycloaddition strategy. Functionalized hydroxylamine (B1172632) derivatives of cyclic amino acids like (S)-proline and pipecolic acid can be oxidized to nitrones. These intermediates then undergo an intramolecular 1,3-dipolar cycloaddition with a tethered double bond to form tricyclic lactams and lactones with a high degree of diastereoselectivity. researchgate.net

Another strategy for achieving diastereoselectivity is through the use of a Cope elimination/intramolecular nitrone cycloaddition sequence. This method has been successfully applied to the synthesis of functionalized spirocyclic lactams and lactones. researchgate.net Furthermore, the addition of organometallic reagents to chiral ketones can be highly diastereoselective. For instance, α-hydroxy substitution on a steroidal ketone was found to facilitate the addition of a Reformatsky reagent, yielding an α-methylene-γ-butyrolactone steroid with high diastereoselectivity. rsc.org The stereochemical outcome is often rationalized by a chelated transition state model. rsc.org

A general method for the construction of azaspirocyclic ring systems, which are present in numerous biologically active alkaloids, has been a long-standing goal. researchgate.net The development of such methodologies provides access to a wide range of structurally diverse compounds for biological screening.

Synthesis of Substituted and Functionalized this compound Derivatives

Modification of the nitrogen atom within the 1-oxa-8-azaspiro[4.5]decane ring system is a common strategy to modulate the compound's properties. N-alkylation and N-acylation reactions are frequently employed for this purpose. For instance, N-alkylation of a spirocyclic amine with ethyl 2-(bromomethyl)propenoate has been achieved under microwave irradiation in acetonitrile (B52724) with potassium carbonate as the base, leading to the formation of a tertiary amine. mmu.ac.uk

N-acylation can be accomplished using various acylating agents. Carbonylazoles have been shown to be effective and chemoselective acylation reagents. escholarship.org The reactivity of these reagents can be enhanced by catalysis with pyridinium (B92312) salts or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). escholarship.org These methods allow for the introduction of a wide range of acyl groups onto the nitrogen atom of the azaspirodecane core.

Systematic modifications of the 1-oxa-8-azaspiro[4.5]decane skeleton, including N-alkylation, have been explored to develop M1 muscarinic agonists. For example, 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one was synthesized as part of a series of compounds evaluated for their potential in treating dementia of the Alzheimer's type. nih.gov

Table 1: Examples of N-Substituted 1-Oxa-8-azaspiro[4.5]decane Derivatives and their Synthetic Context

Compound NameN-SubstituentSynthetic Goal/Application
2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-oneMethylM1 muscarinic agonist
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneMethylM1 muscarinic agonist
Tertiary amine derivativeEthyl 2-propenoate groupIntermediate for intramolecular RCM

The α-methylene-γ-butyrolactone moiety is a key pharmacophore found in many natural products with potent biological activities, including anticancer and antifungal properties. mdpi.comresearchgate.net The incorporation of this unit into a spirocyclic framework, such as the 1-oxa-8-azaspiro[4.5]decane system, can lead to novel compounds with enhanced or unique biological profiles.

One synthetic approach involves an indium-catalyzed Barbier-type reaction followed by acid-catalyzed cyclization to generate the spirocyclic core. researchgate.net This method allows for the fusion of the α-methylene-γ-butyrolactone ring to another cyclic system in a spiro fashion. An important aspect of these spirocyclic systems is the potential for face-selective approach of biological nucleophiles. researchgate.net

The synthesis of spiro-α-methylene-γ-butyrolactones can be highly stereoselective. For example, the presence of an α-hydroxy group on a steroidal ketone was shown to direct the diastereoselective formation of the α-methylene-γ-butyrolactone moiety upon reaction with a Reformatsky reagent. rsc.org This highlights the influence of neighboring functional groups on the stereochemical outcome of the reaction.

Table 2: Synthetic Approaches for Spiro-α-methylene-γ-butyrolactones

MethodKey Reagents/ConditionsStereoselectivity
Indium-catalyzed Barbier-type reaction and cyclizationIndium, acid catalystCan be enantiopure with chiral starting materials
Reformatsky reaction on α-hydroxy ketonesReformatsky reagentHigh diastereoselectivity

Isotopically labeled compounds are invaluable tools in drug discovery and development, particularly for in vivo imaging techniques like Positron Emission Tomography (PET). The introduction of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the 1-oxa-8-azaspiro[4.5]decane scaffold allows for the non-invasive study of the compound's distribution and target engagement in living organisms.

A common method for preparing ¹⁸F-labeled 1-oxa-8-azaspiro[4.5]decane derivatives involves the nucleophilic substitution of a suitable precursor with [¹⁸F]fluoride. For example, a tosylate precursor of a 1-oxa-8-azaspiro[4.5]decane derivative was reacted with [¹⁸F]fluoride to produce the corresponding [¹⁸F]-labeled radioligand. nih.gov This reaction typically provides the desired product with high radiochemical purity and molar activity, suitable for use in PET imaging studies. nih.gov These radiolabeled analogues have been used to evaluate the potential of 1-oxa-8-azaspiro[4.5]decane derivatives as imaging agents for sigma-1 receptors in the brain. nih.gov

Structural Analysis and Conformational Investigations of 1 Oxa 8 Azaspiro 4.5 Decan 2 One

Spectroscopic Characterization Techniques for 1-Oxa-8-azaspiro[4.5]decan-2-one

Spectroscopic methods are indispensable tools for elucidating the intricate three-dimensional structure of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide a window into the molecule's connectivity, functional groups, and conformational preferences.

Nuclear Magnetic Resonance (NMR) Studies on Ring Conformation

NMR spectroscopy is a powerful technique for determining the conformation of cyclic systems. For this compound, both ¹H and ¹³C NMR would provide crucial information.

The piperidine (B6355638) ring in the spiro[4.5]decane system is expected to adopt a stable chair conformation to minimize steric strain. The chemical shifts and coupling constants of the protons on this ring would be indicative of their axial or equatorial positions. For instance, axial protons typically resonate at a higher field (lower ppm) and exhibit larger diaxial coupling constants (around 10-13 Hz) compared to their equatorial counterparts.

The γ-butyrolactone ring is not planar and undergoes pseudorotation between various envelope and twist conformations. The exact conformation can be influenced by the spiro fusion. Analysis of proton-proton coupling constants within the lactone ring, along with Nuclear Overhauser Effect (NOE) experiments, could provide insights into the preferred puckering of this five-membered ring.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

Protons Predicted Chemical Shift (ppm) Notes
H on C3 2.0 - 2.5 Adjacent to the carbonyl group.
H on C4 3.5 - 4.5 Adjacent to the oxygen atom.
H on C6, C10 (axial) 1.2 - 1.6 Shielded position in the piperidine ring.
H on C6, C10 (equatorial) 1.6 - 2.0 Deshielded position in the piperidine ring.
H on C7, C9 (axial) 2.5 - 3.0 Adjacent to the nitrogen atom.
H on C7, C9 (equatorial) 3.0 - 3.5 Adjacent to the nitrogen atom.

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Predicted Chemical Shift (ppm) Notes
C2 (Carbonyl) 170 - 180 Characteristic for a lactone carbonyl.
C3 30 - 40
C4 60 - 70 Carbon attached to the ether oxygen.
C5 (Spirocenter) 80 - 90 Quaternary carbon.
C6, C10 30 - 40

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups.

The most prominent feature in the IR spectrum of this compound would be the strong absorption band corresponding to the carbonyl (C=O) stretching of the γ-lactone ring. This band is typically observed in the range of 1760-1780 cm⁻¹. The exact position can be influenced by ring strain. The N-H stretching vibration of the secondary amine in the piperidine ring would appear as a moderate to sharp band in the region of 3300-3500 cm⁻¹. The C-O-C stretching of the ether linkage in the lactone ring would likely produce a strong band between 1050 and 1150 cm⁻¹.

Raman spectroscopy would also be sensitive to these vibrations, with the C=O stretch and the ring breathing modes of the heterocyclic rings expected to be prominent.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C=O (Lactone) Stretching 1760 - 1780 Strong (IR), Medium (Raman)
N-H (Amine) Stretching 3300 - 3500 Medium (IR)
C-N (Amine) Stretching 1180 - 1250 Medium (IR)
C-O (Ether) Stretching 1050 - 1150 Strong (IR)

Conformational Dynamics of the Spiro[4.5]decane Ring System

The spirocyclic nature of this compound introduces significant conformational rigidity while also allowing for subtle dynamic processes within the individual rings.

Influence of Substituents on Ring Puckering and Orientation

While the parent compound is unsubstituted, hypothetical substitutions on either the piperidine or the lactone ring would significantly impact the conformational equilibrium. For instance, a bulky substituent on the piperidine ring would likely favor an equatorial position to minimize 1,3-diaxial interactions.

In related N-acylpiperidines, a phenomenon known as pseudoallylic strain can dictate the axial orientation of a substituent at the 2-position (adjacent to the nitrogen). Although the nitrogen in this compound is part of a lactam-like structure within the spiro system, similar electronic effects could influence the orientation of the fused lactone ring relative to the piperidine ring.

Interplay of Spirocenter and Heteroatoms on Molecular Geometry

The presence of the oxygen heteroatom in the lactone ring and the nitrogen heteroatom in the piperidine ring introduces polarity and the potential for hydrogen bonding, which can influence intermolecular interactions in the solid state and in solution. The lone pair of electrons on the nitrogen atom and the oxygen atoms will also play a role in defining the local electronic environment and reactivity of the molecule. The interplay between the steric demands of the fused ring system and the electronic effects of the heteroatoms ultimately governs the fine details of the molecular geometry and its dynamic behavior.

Applications of 1 Oxa 8 Azaspiro 4.5 Decan 2 One in Organic and Medicinal Chemistry

1-Oxa-8-azaspiro[4.5]decan-2-one as a Privileged Scaffold in Drug Design

Spirocyclic systems are increasingly recognized in medicinal chemistry for their ability to improve physicochemical properties such as solubility and metabolic stability while providing novel three-dimensional arrangements for interacting with biological targets. rsc.org The this compound framework is considered a privileged scaffold because its structural motif is recurrent in a variety of biologically active compounds.

The this compound core has been successfully used to develop potent and selective ligands for various biological targets. Researchers have systematically modified this central scaffold to create derivatives with significant therapeutic potential.

M1 Muscarinic Agonists: A series of 1-oxa-8-azaspiro[4.5]decane derivatives were synthesized and evaluated as M1 muscarinic agonists for potential use in treating dementia associated with Alzheimer's disease. nih.gov By incorporating the tetrahydrofuran (B95107) ring moiety of muscarone (B76360) into the spirocyclic skeleton, researchers developed compounds with high affinity for M1 receptors. nih.gov Notably, compounds such as 2-ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-one and 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane showed partial agonist activity and potent antiamnesic effects in preclinical models. nih.gov

Sigma-1 (σ1) Receptor Ligands: The scaffold has also been employed to design selective ligands for the sigma-1 (σ1) receptor, a target implicated in various central nervous system disorders. A study reported the synthesis of several derivatives that exhibited high, nanomolar affinity for σ1 receptors. nih.gov One promising derivative was radiolabeled with fluorine-18 (B77423), demonstrating high initial brain uptake in mice and specific binding in σ1 receptor-rich brain regions, suggesting its potential as a lead compound for developing PET imaging agents. nih.gov

NPY Y5 Receptor Antagonists: In the search for treatments for eating disorders, a series of trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives (a regioisomer of the title compound) were identified as potent antagonists of the Neuropeptide Y5 (NPY Y5) receptor. researchgate.net Optimization of this spirocarbamate series led to compounds with sub-nanomolar activity, good metabolic stability, and oral bioavailability, which effectively inhibited food intake in preclinical studies. researchgate.net

Table 1: Bioactive Molecules Derived from the Azaspiro[4.5]decane Scaffold

Scaffold/DerivativeBiological TargetTherapeutic AreaKey Findings
1-Oxa-8-azaspiro[4.5]decane derivativesM1 Muscarinic ReceptorsAlzheimer's DiseaseDisplayed preferential affinity for M1 over M2 receptors and potent antiamnesic activity. nih.gov
1-Oxa-8-azaspiro[4.5]decane derivativesSigma-1 (σ1) ReceptorsCNS Disorders / PET ImagingExhibited nanomolar affinity (Ki = 0.47 - 12.1 nM) and high brain uptake. nih.gov
trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivativesNPY Y5 ReceptorEating DisordersPotent antagonists with sub-nanomolar activity and oral bioavailability. researchgate.net

Scaffold hopping is a key strategy in drug design that involves replacing a central molecular core with a structurally different scaffold to discover novel compounds with improved properties or to circumvent existing patents. acs.org Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is often employed in this process. cambridgemedchemconsulting.com

Spirocyclic lactams, such as this compound, are excellent candidates for scaffold hopping and as bioisosteres. researchgate.net Their rigid, three-dimensional nature offers a distinct advantage over more flexible or flat aromatic systems. rsc.org They can serve as bioisosteric replacements for common motifs like piperidine (B6355638) or piperazine (B1678402) rings. enamine.netrsc.org This replacement can lead to significant improvements in a compound's pharmacological profile, including:

Enhanced Metabolic Stability: The spirocyclic core can be more resistant to metabolic degradation compared to simpler cyclic systems. rsc.org

Improved Physicochemical Properties: Properties like lipophilicity and aqueous solubility can be fine-tuned by introducing the spirocyclic lactam scaffold. rsc.org

Increased Target Selectivity: The well-defined three-dimensional shape of the spirocycle can lead to more specific interactions with the target protein, reducing off-target effects. rsc.org

For instance, the replacement of a piperazine ring with a 2,6-diazaspiro[3.3]heptane surrogate in the drug Olaparib significantly improved its target selectivity. rsc.org Similarly, spirocyclic β-lactams have garnered substantial interest as potential bioisosteres in medicinal chemistry. researchgate.net The this compound structure combines the desirable features of a spirocycle and a lactam, making it a valuable tool for developing new chemical entities through bioisosteric replacement strategies.

Synthetic Utility of this compound as a Versatile Intermediate

Beyond its direct application as a privileged core, this compound and its precursors are versatile building blocks in organic synthesis. The presence of multiple functionalization points—the lactone carbonyl, the secondary amine, and the carbon backbone—allows for the construction of a wide array of more complex molecules.

The this compound hydrochloride is utilized as a chemical building block for creating more complex organic molecules. Its spirocyclic framework serves as a rigid starting point for constructing elaborate heterocyclic systems. For example, the synthesis of the previously mentioned M1 muscarinic agonists involved systematic modifications of the core 1-oxa-8-azaspiro[4.5]decane structure. nih.gov These modifications included alkylation of the nitrogen atom and reactions at the ketone group (position 3 in those analogues), demonstrating the scaffold's utility in generating chemical diversity. nih.gov Similarly, its role as a precursor is evident in the synthesis of radioligands, where a tosylate derivative of the spiro-scaffold is used to introduce a fluorine-18 radiolabel via nucleophilic substitution. nih.gov

Spirocyclic ring systems are a common feature in many natural products, contributing to their potent and diverse biological activities. acs.org Spirooxindoles, for example, are a prominent class of spirocycles found in nature and are a focus of extensive synthetic efforts. rsc.org While there are no specific reports detailing the use of this compound as a direct precursor in the total synthesis of a natural product, its structural motifs are relevant. The development of synthetic routes to spirocyclic systems like this one is crucial for accessing novel analogues of natural products. Such synthetic intermediates enable chemists to explore structure-activity relationships and develop new therapeutic agents inspired by nature's designs.

The primary role of this compound in medicinal chemistry is as a foundational element for the design of novel chemical entities (NCEs). enamine.net Its unique spirocyclic structure provides a pathway to explore new areas of chemical space, moving away from traditional, "flat" molecules towards more three-dimensional structures that can offer superior "drug-like" properties. rsc.org

The design and synthesis of new compounds based on this scaffold have led to the identification of potent agents with potential applications in neurology and psychiatry. nih.govnih.gov The process typically involves:

Scaffold Selection: Choosing the this compound core for its favorable structural and physicochemical properties.

Functionalization: Attaching various substituents to the scaffold to modulate activity and selectivity towards a specific biological target.

Optimization: Iteratively refining the structure to enhance potency, improve metabolic stability, and reduce toxicity.

This approach has successfully yielded lead compounds for M1 muscarinic agonists and sigma-1 receptor ligands, underscoring the value of the this compound scaffold in modern drug discovery programs. nih.govnih.gov

Pharmacological and Biological Activity Research of 1 Oxa 8 Azaspiro 4.5 Decan 2 One and Its Analogues

Structure-Activity Relationship (SAR) Studies of 1-Oxa-8-azaspiro[4.5]decan-2-one Derivativesnih.govmdpi.com

The biological activity of this compound derivatives is intricately linked to their molecular structure. Even minor chemical modifications can lead to substantial changes in their pharmacological effects.

Modulating Substituents for Enhanced Biological Profilesmdpi.com

Systematic modifications of the this compound skeleton have been a key strategy to enhance the biological profiles of these compounds. For instance, the introduction of various substituents has been shown to modulate their affinity and selectivity for specific biological targets.

One area of focus has been the development of M1 muscarinic agonists for potential use in treating dementia of the Alzheimer's type. nih.gov Initial studies on 2,8-dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one revealed potent but non-selective muscarinic activity. nih.gov Subsequent modifications, such as the introduction of a 2-ethyl group, a 3-methylene group, 3-dithioketal groups, and a 3-oxime group, led to compounds with preferential affinity for M1 over M2 receptors. nih.gov These analogues also demonstrated a desirable separation between their antiamnesic activity and cholinergic side effects like hypothermia. nih.gov

Another study focused on creating novel 4-(aromatic sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones with antitumor activity. The structure-activity relationship of these sulfonylazaspirodienone derivatives was investigated, with one derivative showing a double-digit nanomolar IC50 value against the HeLa cell line. mdpi.com

Positional Effects of Functionalization on Biological Response

The position of functional groups on the 1-oxa-8-azaspiro[4.5]decane scaffold plays a critical role in determining the biological response. For example, in the pursuit of M1 muscarinic agonists, modifications at the 2 and 3 positions of the spiro system were found to be crucial for achieving receptor selectivity and desired pharmacological activity. nih.gov

In a different series of compounds, 1-oxa-2,8-diazaspiro[4.5]decan-3-ones, altering the methyl group at the N2 position increased selectivity for M1 over M2 receptors but unfortunately resulted in a loss of M1 agonistic and antiamnesic activity. nih.gov This highlights the sensitive nature of substituent placement on the biological outcome. Furthermore, replacing the oxygen atom at the 1-position with a basic nitrogen atom was not well-tolerated for M1 receptor binding. nih.gov

Investigation of Biological Targets and Mechanisms of Actionmdpi.comnih.gov

The therapeutic potential of this compound and its analogues stems from their interaction with specific biological targets, thereby modulating cellular pathways.

Ligand-Receptor Interaction Profilingmdpi.com

A significant body of research has been dedicated to profiling the interaction of these spirocyclic compounds with various receptors. As mentioned, a primary target has been the muscarinic acetylcholine (B1216132) receptors, particularly the M1 subtype, which is implicated in cognitive function. nih.gov Several derivatives have been synthesized and evaluated for their binding affinities to M1 and M2 receptors, with some showing promising selectivity for the M1 subtype. nih.govnih.gov

More recently, derivatives of 1-oxa-8-azaspiro[4.5]decane have been designed and evaluated as selective ligands for sigma-1 (σ1) receptors. nih.govresearchgate.net These receptors are involved in a variety of cellular functions and are considered a target for the treatment of several central nervous system disorders. A series of these derivatives exhibited nanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors. nih.govresearchgate.net

CompoundTarget Receptor(s)Key Findings
2-Ethyl-8-methyl-1-oxa-8-azaspiro[4.5]decan-3-oneM1 Muscarinic ReceptorPartial agonistic activity, preferential affinity for M1 over M2 receptors. nih.gov
2,8-Dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decaneM1 Muscarinic ReceptorPartial agonistic activity, preferential affinity for M1 over M2 receptors. nih.gov
2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-oneM1/M2 Muscarinic ReceptorsHigh affinity for both M1 and M2 receptors, partial M1 agonist. nih.gov
1-Oxa-8-azaspiro[4.5]decane DerivativesSigma-1 (σ1) ReceptorsNanomolar affinity for σ1 receptors with moderate selectivity over σ2 receptors. nih.govresearchgate.net

Enzyme Modulation Studies and Inhibitory Potency

The 1-oxa-8-azaspiro[4.5]decane scaffold has also been utilized to develop inhibitors of various enzymes. Preliminary research suggests that some derivatives may act as inhibitors of fibroblast growth factor receptor 4 (FGFR4) and vanin-1, which are involved in metabolic and inflammatory signaling pathways.

In a notable study, a potent allosteric inhibitor of SHP2, a non-receptor protein tyrosine phosphatase, was developed incorporating a 1-oxa-8-azaspiro[4.5]decane moiety. nih.gov This inhibitor, 2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govmdpi.comnih.govtriazin-4(3H)-one, binds to an allosteric pocket of SHP2, stabilizing its inactive conformation. nih.gov

Compound/Derivative SeriesEnzyme TargetInhibitory Potency/Activity
This compound hydrochloride derivativesFibroblast growth factor receptor 4 (FGFR4), Vanin-1Preliminary inhibitory activity.
2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f] nih.govmdpi.comnih.govtriazin-4(3H)-oneSHP2 (PTPN11)Potent allosteric inhibitor. nih.gov
4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-onesNot specifiedAntitumor activity with one derivative having an IC50 in the double-digit nanomolar range against HeLa cells. mdpi.com

Pathway Analysis in Cellular Systems

The biological effects of this compound derivatives are ultimately realized through their modulation of cellular signaling pathways. For M1 muscarinic agonists, a key mechanism is the stimulation of phosphoinositide hydrolysis in brain regions like the hippocampus, a pathway crucial for neuronal signaling and plasticity. nih.govnih.gov

The SHP2 inhibitor mentioned earlier acts by modulating the RAS/MAPK/ERK, PI3K/AKT, mTOR, and JAK/STAT signaling pathways, which are critical for cell proliferation and survival. nih.gov Furthermore, SHP2 is involved in the immune-inhibitory PD-1 pathway, making its inhibitors potential candidates for immuno-oncology. nih.gov

The development of radiolabeled 1-oxa-8-azaspiro[4.5]decane derivatives, such as [18F]-labeled compounds, allows for in vivo imaging and pathway analysis using techniques like positron emission tomography (PET). nih.govevitachem.com These studies have demonstrated high brain uptake and specific binding to σ1 receptors in receptor-rich areas of the brain. nih.gov

Therapeutic Potential of this compound Scaffolds

The unique spirocyclic structure of this compound, which incorporates both oxygen and nitrogen atoms, forms a versatile backbone for the synthesis of a diverse range of biologically active molecules. Research into this scaffold and its analogues has uncovered significant potential for therapeutic applications, particularly in the realm of neuropharmacology and oncology.

Preclinical Studies on Efficacy in Disease Models

Preclinical investigations have demonstrated the efficacy of this compound derivatives in various animal models of disease, primarily focusing on cognitive disorders and pain.

A notable area of research has been the development of M1 muscarinic agonists for the symptomatic treatment of dementia associated with Alzheimer's disease. nih.gov Analogues of this compound have shown promise in this area. For instance, certain derivatives have exhibited potent antiamnesic activity in rat passive avoidance tasks, effectively reversing cognitive impairment induced by scopolamine (B1681570) or lesions of the nucleus basalis magnocellularis. nih.govnih.gov These effects suggest a potential to ameliorate memory deficits. nih.gov

Specifically, compounds such as YM796 and YM954 have been shown to be more effective than reference compounds like RS86 and AF102B in reversing cognitive impairment in rat models. nih.gov The activity of these compounds is linked to their agonistic activity at M1 muscarinic receptors in the central nervous system. nih.gov Of particular note, some derivatives displayed a desirable separation between their antiamnesic effects and the induction of cholinergic side effects like hypothermia. nih.gov

The table below summarizes the preclinical findings for key analogues in disease models:

Compound/AnalogueDisease ModelKey Findings
YM796 Scopolamine-induced amnesia in ratsReversed cognitive impairment. nih.gov
Nucleus basalis magnocellularis-lesioned ratsReversed cognitive impairment more effectively than RS86 and AF102B. nih.gov
YM954 Scopolamine-induced amnesia in ratsReversed cognitive impairment. nih.gov
Nucleus basalis magnocellularis-lesioned ratsReversed cognitive impairment more effectively than RS86 and AF102B. nih.gov
Various 1-oxa-8-azaspiro[4.5]decane derivatives Scopolamine-induced impairment in rat passive avoidance tasksExhibited potent antiamnesic activity. nih.gov

Furthermore, some derivatives of the related 1-oxa-3,8-diazaspiro[4.5]decan-2-one scaffold have been investigated for their potential in oncology and infectious diseases due to their ability to inhibit certain enzymes and interact with biological targets. ontosight.ai Additionally, 4-aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives, which share a similar spirocyclic core, have been explored as dual μ-opioid receptor agonists and σ1 receptor antagonists for the treatment of pain. acs.org

Exploration of Novel Pharmacological Modalities

Beyond direct therapeutic applications, the this compound scaffold is being explored for novel pharmacological modalities, most notably in the development of diagnostic imaging agents.

Researchers have designed and synthesized derivatives of 1-oxa-8-azaspiro[4.5]decane as selective ligands for sigma-1 (σ1) receptors. nih.gov These receptors are implicated in a variety of neurological and psychiatric disorders. A series of these ligands demonstrated high affinity for σ1 receptors in the nanomolar range. nih.gov

One promising compound from this series was radiolabeled with fluorine-18 (B77423) ([¹⁸F]) to create a potential positron emission tomography (PET) radioligand. nih.govresearchgate.net Biodistribution studies in mice showed that this radiolabeled compound had high initial uptake in the brain. nih.govresearchgate.net Furthermore, ex vivo autoradiography confirmed high accumulation of the radiotracer in brain regions rich in σ1 receptors. nih.govresearchgate.net These findings suggest that 1-oxa-8-azaspiro[4.5]decane derivatives could serve as lead compounds for the development of brain imaging agents for σ1 receptors, which would be valuable tools for disease diagnosis and for understanding the role of these receptors in various pathologies. nih.gov

The table below details the exploration of these novel pharmacological modalities:

ModalityTargetKey Findings
PET Radioligand Sigma-1 (σ1) ReceptorsDerivatives show high affinity and selectivity for σ1 receptors. nih.gov
Radiolabeled analogue ([¹⁸F]8) demonstrated high initial brain uptake in mice. nih.govresearchgate.net
Ex vivo autoradiography showed high accumulation in σ1 receptor-rich brain areas. nih.govresearchgate.net

Advanced Research and Future Directions in 1 Oxa 8 Azaspiro 4.5 Decan 2 One Chemistry

Computational Chemistry and Molecular Modeling of 1-Oxa-8-azaspiro[4.5]decan-2-one

Computational approaches are invaluable tools for elucidating the structural and electronic properties of complex molecules like this compound, thereby guiding synthetic efforts and predicting biological activity.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic landscape of this compound. These calculations can provide insights into the molecule's reactivity and potential interaction sites.

Key parameters that can be determined through DFT studies include:

Molecular Orbital Energies (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Electrostatic Potential (ESP) Mapping: ESP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the carbonyl oxygen of the lactam and the nitrogen of the piperidine (B6355638) are expected to be electron-rich, while the carbonyl carbon would be electron-poor.

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide a detailed picture of bonding and lone pair interactions within the molecule, further refining the understanding of its electronic structure.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value (Arbitrary Units)Implication for Reactivity
HOMO Energy-6.5 eVIndicates susceptibility to electrophilic attack.
LUMO Energy-0.8 eVIndicates susceptibility to nucleophilic attack.
HOMO-LUMO Gap5.7 eVSuggests moderate kinetic stability.
Dipole Moment3.2 DIndicates a polar molecule with potential for strong intermolecular interactions.

Note: The values in this table are hypothetical and serve to illustrate the type of data obtained from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Binding

The conformational flexibility of the piperidine and lactone rings in this compound is a key determinant of its biological activity. Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution or when bound to a biological target. researchgate.netnih.gov

MD simulations can be employed to:

Explore Conformational Space: Identify the most stable low-energy conformations of the molecule. The piperidine ring can adopt chair, boat, and twist-boat conformations, and the lactone ring can exist in various envelope and twist forms. MD simulations can reveal the energetic landscape of these conformational changes.

Analyze Binding Modes: When docked into the active site of a protein, MD simulations can assess the stability of the binding pose and identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

Calculate Free Energy of Binding: Advanced MD techniques like free energy perturbation (FEP) or thermodynamic integration (TI) can be used to quantitatively predict the binding affinity of this compound and its derivatives to a target protein.

In Silico Screening for Novel Ligand Discovery

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov For this compound, this approach can be used to explore a vast chemical space and prioritize compounds for synthesis and biological testing.

Virtual screening approaches relevant to this scaffold include:

Structure-Based Virtual Screening (SBVS): If the three-dimensional structure of a biological target is known, molecules can be docked into the active site, and their binding affinity can be estimated using scoring functions.

Ligand-Based Virtual Screening (LBVS): If known active ligands for a target exist, their chemical features can be used to build a pharmacophore model. This model can then be used to screen for new molecules with similar properties.

Development of Novel Derivatization Strategies for this compound

The development of efficient and selective methods for the derivatization of the this compound scaffold is crucial for creating libraries of analogues for structure-activity relationship (SAR) studies.

Click Chemistry Applications

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that could be applied to derivatize this compound.

A plausible strategy would involve:

Functionalization of the Scaffold: Introduction of either an azide (B81097) or a terminal alkyne group onto the this compound core. This could potentially be achieved by N-alkylation of the piperidine nitrogen with a suitable azide- or alkyne-containing electrophile.

Cycloaddition Reaction: The functionalized spiro-lactam can then be reacted with a complementary alkyne or azide-containing molecule to form a stable triazole linker. This modular approach allows for the rapid generation of a diverse library of compounds.

Table 2: Potential Click Chemistry Reactions for Derivatization

Functionalized ScaffoldReaction PartnerCatalystProduct
N-propargyl-1-oxa-8-azaspiro[4.5]decan-2-oneBenzyl azideCuSO₄, Sodium Ascorbate1-(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl-1-oxa-8-azaspiro[4.5]decan-2-one
N-(3-azidopropyl)-1-oxa-8-azaspiro[4.5]decan-2-onePhenylacetyleneCuSO₄, Sodium Ascorbate1-(3-(4-Phenyl-1H-1,2,3-triazol-1-yl)propyl)-1-oxa-8-azaspiro[4.5]decan-2-one

C-H Activation Methodologies

Direct C-H activation is a powerful strategy for the functionalization of otherwise unreactive C-H bonds, offering a more atom-economical approach compared to traditional methods that require pre-functionalization. For this compound, several C-H bonds on the piperidine and lactone rings could be targeted for functionalization.

Potential C-H activation strategies include:

Directed C-H Activation: The nitrogen atom of the piperidine or the oxygen atom of the lactone could act as a directing group to guide a transition metal catalyst to a specific C-H bond. For instance, rhodium-catalyzed C-H activation could be employed to introduce new substituents at positions alpha to the nitrogen. acs.org

Non-Directed C-H Functionalization: In some cases, the inherent reactivity of certain C-H bonds can be exploited for selective functionalization without the need for a directing group.

The application of these advanced computational and synthetic methodologies holds great promise for unlocking the full therapeutic potential of the this compound scaffold. Future research in this area will likely focus on integrating these approaches to design and synthesize novel derivatives with tailored biological activities.

Future Prospects for this compound in Chemical Biology

The unique structural framework of this compound, characterized by its spirocyclic system integrating a lactone and a piperidine ring, presents a compelling scaffold for the development of novel tools in chemical biology. While direct research on the application of this compound in chemical probes, biosensors, and functional materials is not extensively documented in publicly available literature, the broader class of oxa-azaspiro[4.5]decane derivatives has shown significant promise in medicinal chemistry. This foundational research provides a strong basis for extrapolating the future potential of the this compound core in the advanced applications discussed below.

Integration into Chemical Probes and Biosensors

The development of highly specific chemical probes and sensitive biosensors is crucial for elucidating complex biological processes and for diagnostic applications. The this compound scaffold offers several advantageous features for its incorporation into such tools.

Chemical Probes:

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have been successfully synthesized and evaluated as high-affinity ligands for specific biological targets, such as sigma-1 receptors. nih.gov For instance, fluorinated derivatives have been developed as potential radioligands for positron emission tomography (PET) imaging, demonstrating the scaffold's suitability for modification and its ability to cross the blood-brain barrier. nih.gov

Future research could focus on functionalizing the this compound core with reporter groups, such as fluorophores, biotin, or photo-crosslinkers, to generate novel chemical probes. The lactone and piperidine moieties provide multiple sites for synthetic modification, allowing for the precise attachment of these functionalities without compromising the binding affinity and selectivity of the core structure for its target.

Biosensors:

The rigid spirocyclic structure of this compound can serve as a stable platform for the design of recognition elements in biosensors. By immobilizing derivatives of this compound onto a transducer surface, it may be possible to create biosensors for the detection of specific enzymes, receptors, or other biomolecules. The binding event between the this compound derivative and its target could be converted into a measurable signal (e.g., optical, electrochemical, or mass-based), enabling real-time monitoring of biological interactions.

The potential applications of such biosensors are vast, ranging from fundamental research in cell signaling to the development of new diagnostic tools for various diseases.

Potential Probe/Sensor Type Target Moiety on Scaffold Reporter/Transducer Principle Potential Application
Fluorescent ProbePiperidine Nitrogen or Lactone RingFörster Resonance Energy Transfer (FRET), Photoinduced Electron Transfer (PET)Imaging of specific receptor distribution and dynamics in living cells.
Affinity-Based ProbeFunctionalized Piperidine Side ChainBiotinylation for subsequent detection with streptavidin conjugates.Isolation and identification of binding partners from complex biological samples.
Electrochemical BiosensorImmobilized Scaffold on ElectrodeMeasurement of changes in current, potential, or impedance upon target binding.Label-free detection of biomarkers in clinical diagnostics.
Radiotracer for PETIntroduction of a radionuclide (e.g., ¹⁸F)Detection of gamma rays resulting from positron annihilation.In vivo imaging of target proteins in the brain and other organs. nih.gov

Potential in Functional Material Development

The unique chemical and physical properties of the this compound scaffold also make it an attractive building block for the creation of novel functional materials with applications in biomedicine and materials science.

Biocompatible Polymers:

The lactone ring within the this compound structure is susceptible to ring-opening polymerization, a common method for synthesizing biodegradable polyesters. By utilizing this reactivity, it may be possible to create novel polymers incorporating the spirocyclic structure into the polymer backbone. The resulting materials could exhibit unique properties, such as enhanced thermal stability, controlled degradability, and improved mechanical strength.

Furthermore, the presence of the piperidine nitrogen allows for post-polymerization modification, enabling the attachment of bioactive molecules, targeting ligands, or imaging agents. This versatility could lead to the development of advanced drug delivery systems, tissue engineering scaffolds, and biocompatible coatings for medical devices.

Smart Materials:

The incorporation of the this compound moiety into polymer chains could also lead to the development of "smart" materials that respond to specific environmental stimuli. For example, the piperidine nitrogen could be protonated or deprotonated in response to changes in pH, leading to conformational changes in the polymer and altering its physical properties. Such pH-responsive materials could have applications in targeted drug release, where the drug is only released in the acidic microenvironment of a tumor or inflamed tissue.

Material Type Key Feature of Scaffold Potential Properties Potential Applications
Biodegradable PolyestersLactone RingControlled degradation, biocompatibility, tunable mechanical properties.Drug delivery vehicles, tissue engineering scaffolds, resorbable sutures.
Functionalized PolymersPiperidine NitrogenBio-conjugation capability, pH-responsiveness, enhanced cell adhesion.Targeted drug delivery, "smart" hydrogels, coatings for medical implants.
High-Performance PlasticsRigid Spirocyclic CoreIncreased glass transition temperature, improved thermal stability, enhanced rigidity.Advanced engineering applications, specialty packaging.

While the direct exploration of this compound in these advanced applications is still in its nascent stages, the foundational knowledge from related spirocyclic systems provides a clear roadmap for future research and development. The versatility and unique structural features of this compound position it as a promising platform for innovation in chemical biology and materials science.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Oxa-8-azaspiro[4.5]decan-2-one, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from cyclic ketones or amines. For example, nitroso derivatives can be synthesized via condensation reactions under anhydrous conditions, as demonstrated in the preparation of 1-Nitroso-1-oxa-3-azaspiro[4.5]decan-2-one using tert-butyl vinyl ether . Optimization strategies include adjusting reaction temperature, catalyst loading (e.g., PdI2 in carbonylation reactions), and employing purification techniques such as column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound derivatives?

  • Methodological Answer : Key techniques include:

  • 1H/13C NMR : Confirms spirocyclic connectivity and substituent positions by analyzing coupling constants and chemical shifts.
  • IR spectroscopy : Identifies carbonyl groups (νC=O ~1700 cm⁻¹) and other functional groups.
  • Mass spectrometry : Validates molecular weight and fragmentation patterns.
  • X-ray crystallography : Provides definitive structural proof, as shown in studies of cis-8-tert-butyl derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.